molecular formula C16H30N4O2S B133859 N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 65953-56-2

N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B133859
CAS RN: 65953-56-2
M. Wt: 342.5 g/mol
InChI Key: QWVNTBHBRBLRRJ-YDHLFZDLSA-N
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Description

Biotinyl hexylamine is a synthetic intermediate. It has been used in the synthesis of avidin nucleic acid nano assemblies (ANANAS) and chemotherapeutic conjugates for the diagnosis of, and drug delivery to, tumors.

Scientific Research Applications

Coordination Polymers and Structural Studies

The compound has been used in the synthesis of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers demonstrate varying coordination environments and are stabilized by hydrogen bonds, forming chiral networks with potential implications in materials science and molecular engineering (Altaf & Stoeckli-Evans, 2013).

Synthetic Chemistry and Biotin Analogs

This compound plays a role in the regioselective chlorination and synthesis of biotin analogs. Such analogs are crucial in the broader synthesis of biotin (vitamin H), highlighting its importance in medicinal chemistry and pharmaceutical research (Zav’yalov et al., 2006).

Biosensor Development

N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is integral in developing pre-biotinylated linkers for biosensors. These biosensors have applications in detecting biological molecules, showcasing the compound's relevance in biotechnological innovations (Banasik, 2017).

Drug Delivery and Cancer Therapy

The compound has been utilized in the design of streptavidin mutants for cancer therapy. Modifying the binding pocket of these mutants to preferentially bind artificial biotin analogs over endogenous species opens new avenues in targeted drug delivery (Kawato et al., 2015).

Organometallic Chemistry

In organometallic chemistry, novel biotinylated phenylarsonous acids incorporating the compound have been synthesized. These have potential applications in developing bifunctional reagents for spatially close thiols, providing insights into protein interactions and binding (Moaddel et al., 1999).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVNTBHBRBLRRJ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455983
Record name N-Biotinyl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-1,6-hexanediamine

CAS RN

65953-56-2
Record name N-Biotinyl-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 4
Reactant of Route 4
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 5
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 6
Reactant of Route 6
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Citations

For This Compound
2
Citations
F Mohebali - 2018 - papyrus.bib.umontreal.ca
Metformin is widely used to reduce high blood sugar levels in type 2 diabetes patients. In recent studies, researchers observed an inverse association between metformin use and …
Number of citations: 0 papyrus.bib.umontreal.ca
G Miglietta, S Cogoi, J Marinello… - Journal of Medicinal …, 2017 - ACS Publications
The human KRAS transcript contains a G-rich 5′-UTR sequence (77% GC) harboring several G4 motifs capable to form stable RNA G-quadruplex (RG4) structures that can serve as …
Number of citations: 67 pubs.acs.org

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